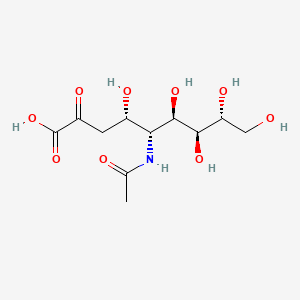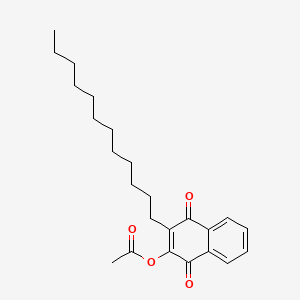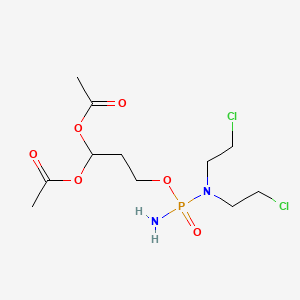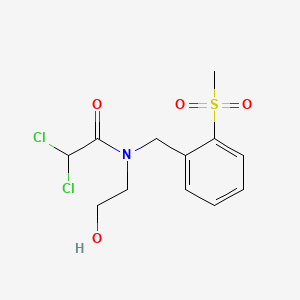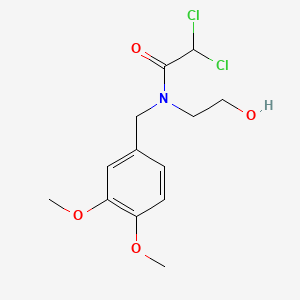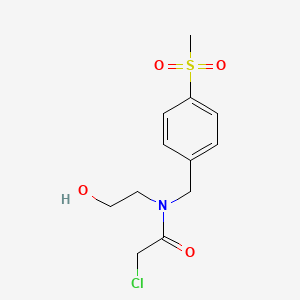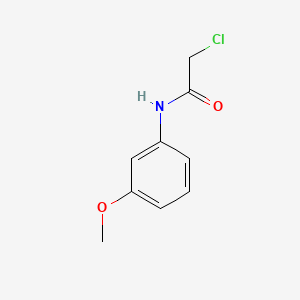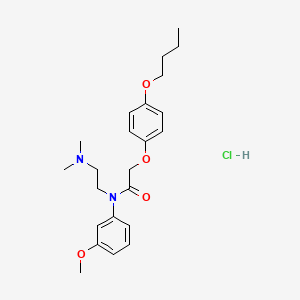
7-Amino-4-(trifluoromethyl)coumarin
Descripción general
Descripción
7-Amino-4-(trifluoromethyl)coumarin, also known as AFC or Coumarin 151, is a fluorescent marker . It is used as a substrate for fluorogenic enzyme assays .
Synthesis Analysis
7-Amino-4-(trifluoromethyl)coumarin is used in the synthesis of substrates for the fluorometric assay of proteolytic enzymes in biological fluids . It is also suitable as a laser dye . The synthesis and purification of this compound have been investigated .Molecular Structure Analysis
Quantum mechanical calculations of energies, geometries, and vibrational wave numbers of 7-Amino-4-(trifluoromethyl)coumarin were carried out using Hartree-Fock (HF) and density functional theory (DFT) using hybrid functional BLYP and B3LYP with 6–31G (d,p) as the basis set . The optimized geometrical parameters obtained by HF and DFT calculations are in good agreement with the experimental X-ray data .Chemical Reactions Analysis
The compound’s stability, reactivity, and biological activity have been estimated through quantum-mechanical and spectral characterization . The contribution of different types of interactions to the spectral shifts in homogeneous solutions has been established by solvatochromic study .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 221-222°C . It has a molecular weight of 229.16 . The compound is soluble in dimethyl sulfoxide (DMSO), dimethyl formamide (DMF), and methanol, but insoluble in water .Aplicaciones Científicas De Investigación
Fluorescent Labeling of Biomolecules
Coumarin 151: is extensively used as a fluorescent marker due to its high quantum yield and stability. It is particularly useful in labeling peptides, proteins, and nucleotides for fluorescence microscopy and flow cytometry. This allows researchers to track the dynamics of these biomolecules within cells, providing insights into cellular processes .
Metal Ion Detection
The compound’s fluorescent properties make it an excellent choice for detecting metal ions in various environments. By binding to specific ions, Coumarin 151 can be used to monitor the presence and concentration of metals in biological samples, environmental water sources, and industrial processes .
Microenvironment Polarity Detection
Due to its sensitivity to the polarity of its surroundings, Coumarin 151 can be employed to investigate the microenvironment within cells or in solution. Changes in fluorescence intensity or wavelength can indicate alterations in polarity, which is valuable in studying membrane dynamics and protein folding .
pH Detection
Coumarin 151: can serve as a pH indicator in various research applications. Its fluorescence changes with pH levels, making it useful for tracking pH changes in biological systems, such as cellular organelles or enzymatic reactions .
Proteolytic Enzyme Assays
This compound is used in the synthesis of substrates for fluorometric assays of proteolytic enzymes. These assays are crucial for understanding enzyme kinetics and for the development of inhibitors that could serve as therapeutic agents .
Laser Dye Applications
Coumarin 151: is suitable as a laser dye due to its ability to emit light upon excitation. It is used in dye lasers for various applications, including medical diagnostics and treatments, spectroscopy, and photochemistry .
Mecanismo De Acción
Target of Action
The primary target of 7-Amino-4-(trifluoromethyl)coumarin, also known as Coumarin 151, are proteinases . Proteinases are enzymes that break down proteins into their constituent amino acids, playing a crucial role in many biological processes.
Mode of Action
Coumarin 151 interacts with its target proteinases by serving as a fluorescent marker . It is used in the synthesis of substrates for the fluorometric assay of proteolytic enzymes . The compound’s excitation and emission wavelengths are 400 and 490 nm, respectively .
Biochemical Pathways
The biochemical pathways affected by Coumarin 151 involve the proteolytic enzymes . These enzymes are responsible for the breakdown of proteins in biological systems. The compound serves as a substrate for these enzymes, allowing for their detection and analysis .
Pharmacokinetics
It is known to be soluble in dmso to 100 mm , which suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The primary result of Coumarin 151’s action is the detection of proteinase activity . When proteinases cleave the compound, it produces a fluorescent signal that can be detected . This allows researchers to monitor the activity of these enzymes in biological samples.
Action Environment
The action of Coumarin 151 is influenced by environmental factors such as pH and temperature. The compound exhibits fluorescence at neutral pH , and its storage temperature is room temperature . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-amino-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNOVHJXQSHGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068862 | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 7-Amino-4-trifluoromethylcoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
7-Amino-4-(trifluoromethyl)coumarin | |
CAS RN |
53518-15-3 | |
| Record name | 7-Amino-4-(trifluoromethyl)coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53518-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-4-trifluoromethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053518153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 151 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-4-(trifluoromethyl)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Amino-4-(trifluoromethyl)coumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5QQ8K4F5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




